molecular formula C11H23ClO3S B13536020 3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride

3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride

Cat. No.: B13536020
M. Wt: 270.82 g/mol
InChI Key: YHZMZMPFANXFNB-UHFFFAOYSA-N
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Description

3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride typically involves the reaction of 3-Methyl-5-(pentyloxy)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Methyl-5-(pentyloxy)pentane-1-sulfonic acid+SOCl23-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride+SO2+HCl\text{3-Methyl-5-(pentyloxy)pentane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methyl-5-(pentyloxy)pentane-1-sulfonic acid+SOCl2​→3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used.

    Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide (NaOH) leads to hydrolysis.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Employed in the preparation of sulfonamide-based drugs.

    Material Science: Utilized in the modification of polymers and other materials to introduce sulfonyl functional groups.

    Biochemistry: Used in the study of enzyme inhibitors and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the release of chloride ion (Cl-) and the formation of the final product.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but different steric properties.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with distinct electronic properties.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride in organic synthesis with a toluene group.

Uniqueness

3-Methyl-5-(pentyloxy)pentane-1-sulfonyl chloride is unique due to its branched aliphatic structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules where such properties are desired.

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

3-methyl-5-pentoxypentane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-3-4-5-8-15-9-6-11(2)7-10-16(12,13)14/h11H,3-10H2,1-2H3

InChI Key

YHZMZMPFANXFNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCC(C)CCS(=O)(=O)Cl

Origin of Product

United States

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